

Quantifying the R Enantiomer of Fulvestrant: A Detailed Guide to Analytical Methods

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Compound of Interest		
Compound Name:	Fulvestrant (R enantiomer)	
Cat. No.:	B12428396	Get Quote

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. As a chiral compound with two stereocenters, it exists as a mixture of diastereomers. The specific stereochemistry of Fulvestrant is critical to its pharmacological activity, making the accurate quantification of its enantiomers essential for drug development, quality control, and clinical research. This document provides detailed application notes and protocols for the analytical methods used to quantify the stereoisomers of Fulvestrant, with a focus on the separation and analysis of the R enantiomer.

Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for the separation and quantification of Fulvestrant enantiomers. This method offers excellent resolution and sensitivity for baseline separation of the stereoisomers.

Quantitative Data Summary



Parameter	FST-A (Enantiomer 1)	FST-B (Enantiomer 2)	Reference
Retention Time (RT)	~30.5 ± 1 min	~30.0 ± 1 min	[1]
Linearity Range	2.5 - 7.5 mg/mL	2.5 - 7.5 mg/mL	[1]
Correlation Coefficient (r²)	≥ 0.9988	≥ 0.9988	[1]
Limit of Detection (LOD)	0.0011 mg/mL	0.0010 mg/mL	[1]
Limit of Quantitation (LOQ)	0.0033 mg/mL	0.0030 mg/mL	[1]

Experimental Protocol: Chiral HPLC

- 1. Instrumentation and Materials
- HPLC system with a PDA detector
- Chiral column: Normal phase cyano column (4.6 mm x 25 cm, 5 μm)[1]
- Mobile Phase: n-hexane and isopropyl alcohol (70:30 v/v)[1]
- Fulvestrant reference standards (FST-A and FST-B)
- Sample diluent: Acetonitrile/methanol (50:50 v/v)[2]
- 2. Chromatographic Conditions
- Flow Rate: 1.5 mL/min[1]
- Column Temperature: Ambient[1]
- Detection Wavelength: 220 nm[1]
- Injection Volume: 10 μL[1]



- Elution Mode: Isocratic
- 3. Standard and Sample Preparation
- Standard Stock Solution: Accurately weigh and dissolve Fulvestrant reference standards in the sample diluent to prepare a stock solution of a known concentration (e.g., 5 mg/mL)[1].
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 2.5 to 7.5 mg/mL)[1].
- Sample Preparation: Dilute the Fulvestrant bulk drug or formulation with the sample diluent to a concentration within the calibration range.
- 4. Analysis
- Inject the prepared standards and samples into the HPLC system.
- Record the chromatograms and identify the peaks for FST-A and FST-B based on their retention times.
- Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
- Quantify the amount of each enantiomer in the sample by interpolating its peak area on the calibration curve.

Application Note 2: Ultra-Performance Convergence Chromatography (UPC²) for Diastereomeric Separation

Ultra-Performance Convergence Chromatography (UPC²), a form of Supercritical Fluid Chromatography (SFC), offers a rapid, efficient, and environmentally friendly alternative to normal-phase HPLC for the separation of Fulvestrant diastereomers. This technique utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.



Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	25% to 150% of target concentration	[3][4]
Intra- and Inter-day Accuracy and Precision	Good	[3][4]
Analysis Time Reduction (vs. USP normal phase method)	Three-fold	[3][4]

Experimental Protocol: UPC²

- 1. Instrumentation and Materials
- UPC² system with a PDA detector
- Chiral column (150 mm x 4.6 mm, I.D.)
- Mobile Phase A: Carbon dioxide
- Mobile Phase B (Co-solvent): Methanol and acetonitrile (9.5:0.5 v/v)[3][4]
- Fulvestrant reference standards
- Sample diluent: 2-methyl pentane
- 2. Chromatographic Conditions
- Mobile Phase Composition: 75% Carbon dioxide, 25% Co-solvent[3][4]
- Detection Wavelength: 280 nm[3][4]
- Elution Mode: Isocratic
- 3. Standard and Sample Preparation

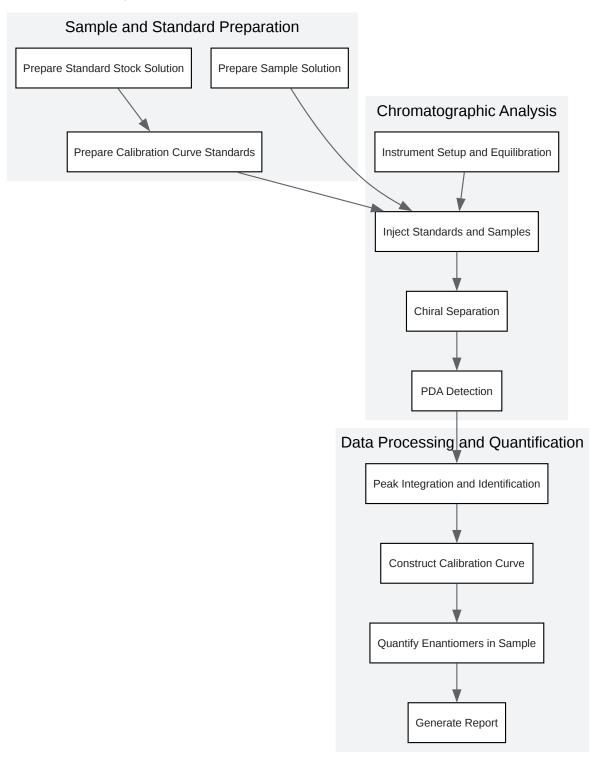


- Standard and Sample Solutions: Prepare standard and sample solutions of Fulvestrant in the specified diluent to the target concentration.
- 4. Analysis
- Equilibrate the UPC² system with the mobile phase.
- Inject the standard and sample solutions.
- Monitor the separation of the diastereomers at 280 nm.
- Quantify the diastereomers using an external standard method.

Experimental Workflow



General Experimental Workflow for Fulvestrant Enantiomer Quantification



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Caption: Workflow for Fulvestrant enantiomer analysis.

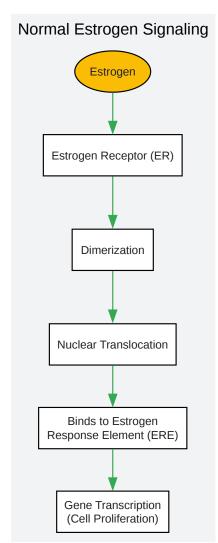


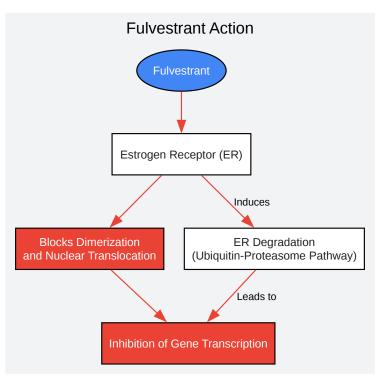
Fulvestrant Signaling Pathway and Mechanism of Action

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][5] Its mechanism of action involves binding to the estrogen receptor, which leads to a conformational change that inhibits receptor dimerization and nuclear translocation.[1][6][7] Subsequently, the Fulvestrant-ER complex is targeted for degradation via the ubiquitin-proteasome pathway, resulting in a significant downregulation of cellular ER levels.[1] This comprehensive blockade of estrogen signaling prevents the transcription of estrogen-responsive genes that are crucial for the proliferation and survival of hormone-receptor-positive breast cancer cells.[1]



Fulvestrant Mechanism of Action





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Caption: Fulvestrant's disruption of estrogen signaling.

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